![molecular formula C12H10 B14447398 7b-Methyl-7bH-cyclopent[cd]indene CAS No. 79644-47-6](/img/structure/B14447398.png)
7b-Methyl-7bH-cyclopent[cd]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7b-Methyl-7bH-cyclopent[cd]indene can be synthesized through several methods. One notable method involves the bis-decarbonylation of a dialdehyde precursor . Another versatile synthesis route involves the formation of the third ring via an intramolecular aldol condensation rather than a cycloaddition reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7b-Methyl-7bH-cyclopent[cd]indene undergoes various chemical reactions, including hydrogenation, substitution, and cycloaddition reactions .
Common Reagents and Conditions:
Hydrogenation: The compound can be rapidly hydrogenated to yield a fully saturated hydrocarbon.
Substitution Reactions: It undergoes substitution reactions with electrophiles, such as nitration, acetylation, formylation, and sulphonation.
Cycloaddition Reactions: Although it does not react with tetra-cyanoethylene, dimethyl acetylenedicarboxylate, or benzyne, it does react with 4-phenyl-1,2,4-triazole-3,5-dione and chlorosulphonyl isocyanate.
Major Products:
Hydrogenation: Fully saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Products such as the 2:1 adduct with 4-phenyl-1,2,4-triazole-3,5-dione and ring-expanded indenoazepine.
Scientific Research Applications
7b-Methyl-7bH-cyclopent[cd]indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7b-Methyl-7bH-cyclopent[cd]indene is primarily related to its aromaticity and the delocalized π-electron system. This delocalization contributes to its stability and reactivity in various chemical reactions . The molecular targets and pathways involved in its interactions are largely dependent on the specific reactions and conditions under which it is studied.
Comparison with Similar Compounds
- 7b-Ethyl-7bH-cyclopent[cd]indene
- 7b-Isopropyl-7bH-cyclopent[cd]indene
Comparison: All three compounds share a similar tricyclic aromatic structure with delocalized 10π-electron systems . the substituents (methyl, ethyl, isopropyl) can influence their reactivity and stability. For example, the 7b-ethyl compound undergoes thermal sigmatropic rearrangement to the 2aH-isomer faster than the 7b-methyl analogue .
Properties
CAS No. |
79644-47-6 |
|---|---|
Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
11-methyltricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H10/c1-12-9-3-2-4-10(12)6-8-11(12)7-5-9/h2-8H,1H3 |
InChI Key |
IYMNWEQUDFDENP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=C1C=CC2=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


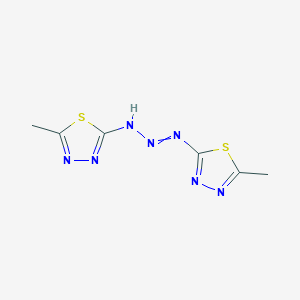
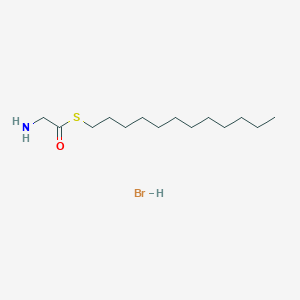
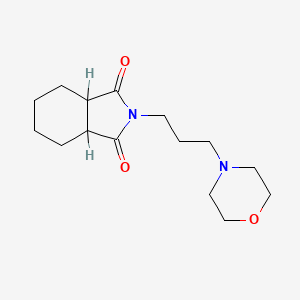
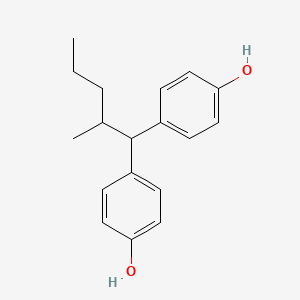
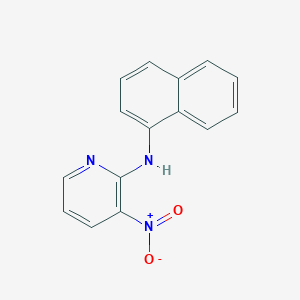
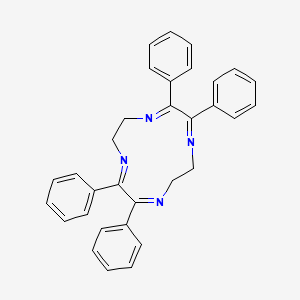
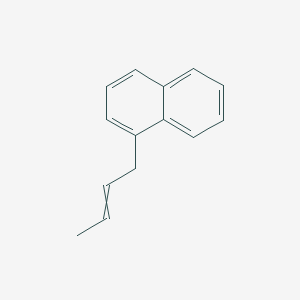

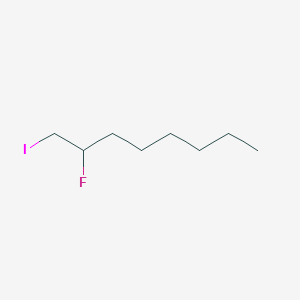
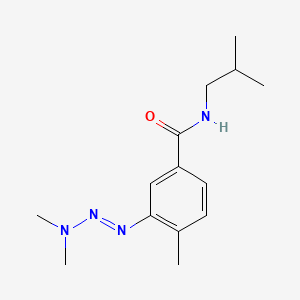

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
